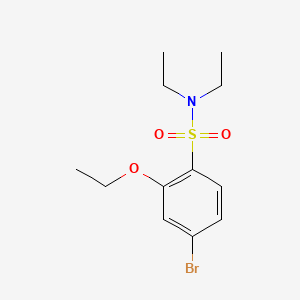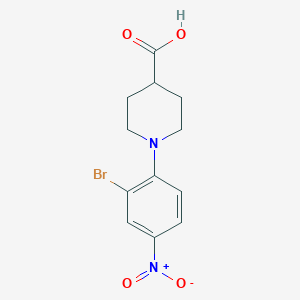![molecular formula C19H23N3O4S2 B2432692 N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-74-0](/img/structure/B2432692.png)
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group and an ethanesulfonyl group. The entire pyrazole moiety is further attached to a phenyl ring through a methanesulfonamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrazole ring, being aromatic, would contribute to the overall stability of the molecule. The presence of the sulfonamide linkage could lead to the formation of intramolecular hydrogen bonds, potentially influencing the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonamide could increase its solubility in polar solvents. The compound’s stability, melting point, boiling point, and other properties would depend on the specific arrangement of atoms and the intramolecular interactions .Scientific Research Applications
Interaction Studies in Aqueous Solutions
- This compound has been studied for its interaction with methyl acetate in aqueous solutions of quinoxaline derivatives. The research focuses on understanding the effect of temperature and concentration on these interactions, using volumetric and acoustic properties measurements (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Characterization as Potential Therapeutic Agents
- The compound has been synthesized and characterized as part of a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives. These have been evaluated for various bioactivities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Structural Studies and Supramolecular Assembly
- Structural studies of this compound have been conducted to understand its supramolecular assembly and the nature of intermolecular interactions. This research provides insights into the molecular geometry and interaction patterns in such compounds, which is crucial for their potential applications in pharmaceuticals (Dey et al., 2015).
Inhibition of Cyclooxygenase-2 (COX-2)
- Research on derivatives of this compound shows that they can act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This property indicates its potential use in developing anti-inflammatory drugs (Singh et al., 2004).
Corrosion Inhibition in Mild Steel
- Studies have shown that certain derivatives of this compound exhibit significant corrosion inhibition properties for mild steel in acidic environments. This highlights its potential application in corrosion prevention in industrial settings (Olasunkanmi et al., 2016).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Without specific toxicity data for this compound, it’s difficult to comment on its potential hazards .
Future Directions
Mechanism of Action
Target of Action
CCG-28638, also known as N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, primarily targets the Rho/SRF pathway . The Serum Response Factor (SRF) is a crucial transcription factor that plays a significant role in multiple biological processes in various cells .
Mode of Action
CCG-28638 interacts with its targets by inhibiting Rho/SRF-mediated transcriptional regulation . This compound modulates the mitochondrial functions . It has been observed that CCG-28638 treatment significantly reduces oxidative phosphorylation in a dose-dependent manner . It increases the glycolytic rate .
Biochemical Pathways
The primary biochemical pathway affected by CCG-28638 is the Rho/SRF pathway . The inhibition of this pathway by CCG-28638 leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Result of Action
The molecular and cellular effects of CCG-28638’s action include a significant reduction in oxidative phosphorylation and an increase in the glycolytic rate . This leads to the downregulation of mitochondrial genes and the repression of mitochondrial oxidative phosphorylation, resulting in an overall reduction in ATP .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can potentially influence the action, efficacy, and stability of a compound
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(16-7-5-14(2)6-8-16)13-18(20-22)15-9-11-17(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGVDJUWFIIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)

